6-Fluoro-2,3,4,5-tetrahydroxyhexanal

Description

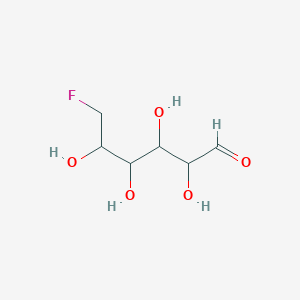

6-Fluoro-2,3,4,5-tetrahydroxyhexanal is a fluorinated derivative of hexose, characterized by a hydroxyl group substitution with fluorine at the 6-position. This modification imparts unique electronic and steric properties, distinguishing it from non-fluorinated analogs. Structurally, it belongs to the aldohexose family, with the formula C₆H₁₁FO₅ (molecular weight: 182.15 g/mol) .

Properties

IUPAC Name |

6-fluoro-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUMOHGAWHPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,5-tetrahydroxyhexanal typically involves the fluorination of a suitable hexose precursor. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the sugar moiety. The general reaction scheme can be represented as follows:

Starting Material: A suitable hexose sugar (e.g., glucose or mannose).

Fluorination: Treatment with a fluorinating agent (e.g., DAST) in an appropriate solvent (e.g., dichloromethane) at low temperatures (0-5°C).

Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of safer and more environmentally friendly fluorinating agents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,5-tetrahydroxyhexanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as thiols or amines in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

Major Products Formed

Oxidation: 6-Fluoro-2,3,4,5-tetrahydroxyhexanoic acid.

Reduction: 6-Fluoro-2,3,4,5-tetrahydroxyhexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,3,4,5-tetrahydroxyhexanal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly as a fluorinated sugar analog that may exhibit unique pharmacokinetic properties.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of fluorinated polymers.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydroxyhexanal involves its interaction with various molecular targets, primarily enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s binding affinity and specificity for these enzymes, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the enzymes involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Analogs: Rhamnose and 6-Deoxyhexoses

- Rhamnose (6-Deoxy-L-mannose): Structure: (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal, lacking the 6-hydroxy group . Key Differences:

- Absence of fluorine reduces electronegativity and hydrogen-bonding capacity.

- Rhamnose is a natural deoxy sugar, while 6-fluoro derivatives are synthetic. Biological Role: Rhamnose is a component of bacterial cell walls, whereas fluorinated analogs may act as metabolic inhibitors due to fluorine’s mimicry of hydroxyl groups .

6-Deoxy-D-allose :

- 6-Deoxy-D-allose lacks both fluorine and a hydroxyl at C6, reducing polarity compared to the fluorinated compound.

- Fluorine’s electronegativity enhances dipole moments in 6-fluoro derivatives, affecting solubility and intermolecular interactions .

Fluorinated Derivatives

- (2S,3S,4R,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal :

C6 fluorination may interfere with enzyme active sites tailored to recognize terminal hydroxyl groups in sugars .

- Amino-Substituted Analogs: Example: (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride . Comparison:

- Amino groups introduce basicity and hydrogen-bonding diversity, unlike fluorine’s electronegative but non-donor properties.

- Fluorinated compounds are less likely to participate in acid-base reactions, enhancing stability in physiological conditions .

Physicochemical and Optical Properties

Electronic and Spectral Characteristics

- UV-Vis Absorption: Fluorine’s electron-withdrawing effect can cause red shifts in absorption spectra. For example, compound 6 in (fluorinated) showed a 5 nm red shift compared to non-fluorinated analogs .

- Fluorescence :

Weak fluorescence is observed in fluorinated sugars due to quenching effects of the electronegative fluorine atom .

Solubility and Stability

- Solubility: 6-Fluoro-2,3,4,5-tetrahydroxyhexanal has moderate water solubility, enhanced by hydroxyl groups but reduced by fluorine’s hydrophobicity . Amino derivatives (e.g., 6-amino analogs) show higher solubility in polar solvents due to ionic character .

- Thermal Stability :

Fluorine increases thermal stability compared to deoxy sugars, as seen in fluorinated cyclohexanes .

Bioactivity

- Enzyme Inhibition :

Fluorine at C6 may block glycosidase or kinase activity by mimicking transition states or disrupting substrate binding . - Metabolic Probing :

Used in tracking sialic acid pathways in cancer cells, leveraging fluorine’s stability and detectability .

Environmental Persistence

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Optical Properties

| Compound | λₘₐₓ (nm) | Fluorescence Intensity | Notes |

|---|---|---|---|

| This compound | 438 | Low | Red shift due to fluorine |

| Non-fluorinated analog | 433 | Moderate | Baseline for comparison |

Biological Activity

6-Fluoro-2,3,4,5-tetrahydroxyhexanal is a fluorinated sugar derivative that has garnered attention for its potential biological activities. This compound is structurally related to naturally occurring sugars and exhibits properties that may influence various biochemical pathways. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the molecular formula . Its structure includes a fluorine atom at the sixth carbon position of the hexanal backbone, along with four hydroxyl groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its role as an analog of glucose. It is hypothesized to interact with key metabolic pathways involved in glycolysis and cellular energy production. The presence of the fluorine atom enhances its binding affinity to enzymes such as hexokinase, potentially inhibiting glycolytic flux in cancer cells similar to other glucose analogs like 2-deoxy-D-glucose (2-DG) .

In Vitro Studies

Research has demonstrated that fluorinated sugar derivatives can exhibit potent cytotoxic effects on cancer cells. For instance, studies indicate that 6-fluorinated derivatives show enhanced inhibition of hexokinase activity compared to non-fluorinated counterparts. This property is particularly relevant in hypoxic conditions typical of tumor microenvironments .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 15 | Inhibits hexokinase activity in GBM cells |

| 2-Deoxy-D-glucose | 30 | Standard glycolysis inhibitor |

Case Studies

-

Glycolysis Inhibition in Glioblastoma Multiforme (GBM) :

A study investigating the effects of various halogenated sugar analogs found that this compound significantly reduced cell viability in GBM cell lines through competitive inhibition of glycolytic enzymes . The study highlighted that the compound's structural modifications improved its stability and cellular uptake. -

Fluorinated Sugar Derivatives in Cancer Therapy :

Another research effort focused on synthesizing fluorinated derivatives aimed at enhancing therapeutic efficacy against aggressive cancers. The findings suggested that these compounds could serve as effective agents for metabolic targeting in cancer therapy due to their ability to mimic glucose while evading typical metabolic pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest that its absorption and metabolism may differ from traditional glucose analogs due to the presence of fluorine. The compound's rapid clearance from biological systems could limit its therapeutic window but also reduce potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.